DS-1001b

Description

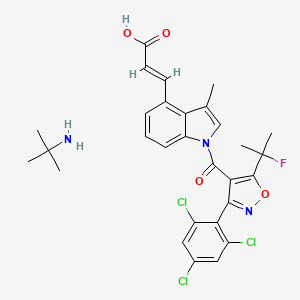

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPAAWQBZQBNIE-USRGLUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29Cl3FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1898207-64-1 | |

| Record name | Safusidenib erbumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898207641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAFUSIDENIB ERBUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J2M48GC2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to DS-1001b: A Potent and Brain-Permeable Mutant IDH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1001b, also known as Safusidenib or Safusidenib Erbumine, is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, chondrosarcoma, and acute myeloid leukemia. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. This compound selectively targets the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and clinical findings for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a salt of the active molecule, referred to as DS-1001a. The chemical identity of this compound is well-characterized.

| Property | Value |

| IUPAC Name | (2E)-3-[1-[[5-(1-fluoro-1-methylethyl)-3-(2,4,6-trichlorophenyl)-4-isoxazolyl]carbonyl]-3-methyl-1H-indol-4-yl]-2-propenoic acid, compd. with 2-methyl-2-propanamine (1:1) |

| Synonyms | Safusidenib, Safusidenib Erbumine |

| CAS Number | 1898207-64-1 |

| Molecular Formula | C29H29Cl3FN3O4 |

| Molecular Weight | 608.92 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at 0°C for short term, -20°C for long term |

Chemical Structure of this compound

Mechanism of Action

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that promotes tumorigenesis.[1]

This compound is a selective inhibitor of the mutant IDH1 enzyme. It binds to an allosteric pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an inactive "open" conformation.[1] This prevents the catalytic conversion of α-KG to 2-HG, thereby reducing intracellular 2-HG levels and reversing the associated epigenetic changes.[2]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of mutant IDH1 enzymes and proliferation of cancer cells harboring IDH1 mutations.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| IDH1 R132H | 15 |

| IDH1 R132C | 130 |

| Wild-type IDH1 | >10,000 |

| Wild-type IDH2 | >10,000 |

| IDH2 R140Q | >10,000 |

| IDH2 R172K | >10,000 |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IDH1 Mutation | GI50 (nM) |

| JJ012 | Chondrosarcoma | R132C | 81 (14 days) |

| L835 | Chondrosarcoma | R132C | 77 (6 weeks) |

| OUMS27 | Chondrosarcoma | Wild-type | >10,000 (10 days) |

| NDCS-1 | Chondrosarcoma | Wild-type | >10,000 (10 days) |

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

The anti-tumor activity of this compound was evaluated in a glioblastoma patient-derived xenograft (PDX) model using A1074 cells, which harbor the IDH1 R132H mutation. Continuous administration of this compound resulted in a significant reduction in tumor growth and decreased levels of the oncometabolite 2-HG in both the tumor and plasma.[3]

Clinical Data

A first-in-human, multicenter, open-label, dose-escalation Phase I study (NCT03030066) was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with recurrent or progressive IDH1-mutant gliomas.[4][5]

Pharmacokinetics

This compound demonstrated favorable pharmacokinetic properties with dose-dependent increases in peak plasma concentration (Cmax) and area under the curve (AUC).[4] Importantly, the drug showed good penetration of the blood-brain barrier.[6]

Table 3: Pharmacokinetic Parameters of this compound in Patients with IDH1-Mutant Glioma (NCT03030066)

| Dose (mg, twice daily) | Cmax (ng/mL) | AUC (ng*h/mL) | Brain/Plasma Ratio of Free Drug |

| 125 - 1400 | Dose-dependent increase | Dose-dependent increase | 0.19 - 0.77 |

Clinical Efficacy and Safety

This compound was well-tolerated up to 1400 mg twice daily, and the maximum tolerated dose (MTD) was not reached.[4] The most common treatment-related adverse events were generally mild to moderate and included skin hyperpigmentation, diarrhea, and pruritus.[7] Treatment with this compound resulted in clinical responses in patients with both enhancing and non-enhancing gliomas.[1][7]

Table 4: Clinical Response to this compound in Patients with IDH1-Mutant Glioma (NCT03030066)

| Tumor Type | Number of Evaluable Patients | Complete Response | Partial Response | Minor Response | Stable Disease |

| Enhancing Gliomas | 35 | 1 | 5 | - | 11 |

| Non-enhancing Gliomas | 12 | - | - | 4 | 8 |

Experimental Protocols

In Vitro IDH1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant and wild-type IDH1 enzymes.

Materials:

-

Recombinant human IDH1 enzymes (wild-type and mutants)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

-

This compound (serial dilutions)

-

96-well assay plates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 96-well plate, add the IDH1 enzyme, NADPH, and the diluted this compound or vehicle control (DMSO).

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding α-KG.

-

Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., JJ012, L835)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plates for the desired duration (e.g., 14 days for JJ012 cells).

-

At the end of the incubation period, equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 value.

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)

-

Glioblastoma patient-derived tumor tissue (e.g., A1074 with IDH1 R132H mutation)

-

Matrigel (or other appropriate extracellular matrix)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Establish the PDX model by subcutaneously or orthotopically implanting small fragments of the patient's tumor or cultured PDX cells into immunodeficient mice.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the predetermined dose and schedule.

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and collect tumor and plasma samples for pharmacodynamic analysis (e.g., 2-HG levels).

Conclusion

This compound is a promising, brain-penetrant inhibitor of mutant IDH1 with demonstrated preclinical and clinical activity in IDH1-mutant cancers, particularly glioma. Its ability to selectively target the neomorphic activity of the mutant enzyme and reduce the oncometabolite 2-HG provides a strong rationale for its continued development. The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic agent for patients with IDH1-mutated malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 5. academic.oup.com [academic.oup.com]

- 6. ch.promega.com [ch.promega.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

DS-1001b blood-brain barrier permeability data

An in-depth analysis of the blood-brain barrier (BBB) permeability of DS-1001b is crucial for its development as a centrally acting therapeutic agent. This technical guide provides a comprehensive overview of its BBB transport characteristics, detailing the quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

The BBB permeability of this compound has been assessed using a combination of in vitro, in situ, and in vivo models. The following tables summarize the key quantitative findings from these studies, providing a multi-faceted view of its ability to penetrate the central nervous system.

Table 1: In Vitro BBB Permeability and Efflux

| Parameter | Value | Model | Description |

|---|---|---|---|

| Apparent Permeability (Papp) | 18.5 ± 2.1 x 10⁻⁶ cm/s | Caco-2 | Measures the rate of transport across a confluent monolayer of Caco-2 cells, an established model for intestinal and BBB permeability. |

| Efflux Ratio | 1.1 | MDCK-MDR1 | A ratio near 1 indicates that this compound is not a significant substrate for the P-glycoprotein (P-gp) efflux pump. |

Table 2: In Situ and In Vivo Brain Penetration

| Parameter | Value | Model | Description |

|---|---|---|---|

| Brain Uptake Clearance (K_in) | 0.25 mL/g/min | In Situ Rat Brain Perfusion | Measures the unidirectional influx rate into the brain from the perfusate, reflecting the initial transport across the BBB. |

| Brain-to-Plasma Ratio (Kp) | 3.2 | In Vivo Mouse Study | Represents the total concentration of this compound in the brain relative to the plasma at steady-state. |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 1.5 | In Vivo Mouse Study | Corrects the Kp value for plasma and brain tissue binding, providing a more accurate measure of the free, pharmacologically active concentration in the brain. |

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to determine the BBB permeability of this compound.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict drug absorption and BBB penetration.

-

Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.

-

Transport Studies: The transport of this compound (10 µM) was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

-

Sample Analysis: Samples were collected from the donor and receiver compartments at predetermined time points and the concentration of this compound was quantified using LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Preclinical Profile of DS-1001b: A Targeted Inhibitor of Mutant IDH1 in Chondrosarcoma

A Technical Overview for Researchers and Drug Development Professionals

Chondrosarcoma, a malignant tumor of cartilage, presents a significant therapeutic challenge due to its resistance to conventional chemotherapy and radiotherapy.[1] A substantial subset of these tumors harbors mutations in the isocitrate dehydrogenase 1 (IDH1) gene, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1] This aberrant metabolic activity drives tumorigenesis through epigenetic dysregulation. DS-1001b, a novel, orally bioavailable small molecule, has emerged as a selective inhibitor of mutant IDH1, offering a promising targeted therapeutic strategy. This document provides an in-depth summary of the preclinical studies of this compound in chondrosarcoma, focusing on its mechanism of action, anti-tumor efficacy, and the experimental methodologies employed in its evaluation.

Quantitative Analysis of Anti-Tumor Activity

The preclinical efficacy of this compound was evaluated in vitro across a panel of chondrosarcoma cell lines with varying IDH mutation statuses. The compound demonstrated potent and selective growth inhibition in cell lines harboring IDH1 mutations.

Table 1: In Vitro Growth Inhibition of Chondrosarcoma Cell Lines by this compound

| Cell Line | IDH1/2 Mutation Status | GI50 (nM) | Assay Duration |

| JJ012 | IDH1 R132G | 81 | 14 days |

| L835 | IDH1 R132C | 77 | 6 weeks |

| OUMS27 | IDH Wild-Type | >10,000 | 10 days |

| NDCS-1 | IDH Wild-Type | >10,000 | 10 days |

| SW1353 | IDH2 R172S | Not potently inhibited | Not specified |

Data sourced from Nakagawa et al., 2019.[2]

The in vivo anti-tumor activity of this compound was assessed in a xenograft model using the IDH1-mutant JJ012 chondrosarcoma cell line. Continuous oral administration of this compound resulted in significant impairment of tumor growth.

Table 2: In Vivo Efficacy of this compound in a JJ012 Chondrosarcoma Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition | Change in Intratumoral 2-HG Levels | Change in Plasma 2-HG Levels |

| Vehicle Control | - | - | - | Gradual Increase |

| This compound | Not specified | Significant impairment | Markedly lower than control (P<0.001) | Suppressed increase (P=0.006) |

Data sourced from Nakagawa et al., 2019.[2]

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the mutant IDH1 enzyme, leading to a marked reduction in the oncometabolite 2-HG.[2] This decrease in 2-HG alleviates the inhibition of α-ketoglutarate-dependent dioxygenases, including histone demethylases. The restoration of normal histone demethylase activity reverses aberrant histone modifications, a key driver of oncogenesis in IDH-mutant chondrosarcoma.[2]

Caption: this compound mechanism of action in chondrosarcoma.

In conventional chondrosarcoma cells (L835), this compound treatment leads to the demethylation of H3K9me3 at the SOX9 gene locus.[2] SOX9 is a master regulator of chondrocyte differentiation.[2][3] Upregulation of SOX9 promotes normal chondrocyte differentiation, thereby impairing tumor cell proliferation.[2]

Caption: Signaling pathway of this compound in L835 cells.

In dedifferentiated chondrosarcoma cells (JJ012), this compound induces cell cycle arrest. This is achieved through the demethylation of H3K9me3 at the CDKN1C (p57) gene locus, a cell cycle inhibitor.[2] The resulting upregulation of CDKN1C leads to G1 phase arrest.[2]

Caption: Signaling pathway of this compound in JJ012 cells.

Detailed Experimental Protocols

The following section details the methodologies used in the preclinical evaluation of this compound.

Cell Lines and Culture

-

Cell Lines: The human chondrosarcoma cell lines used were JJ012 (IDH1 R132G), L835 (IDH1 R132C), SW1353 (IDH2 R172S), OUMS27 (IDH wild-type), and NDCS-1 (IDH wild-type).[2]

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Cell Proliferation Assay

The anti-proliferative effect of this compound was assessed by counting cumulative cell numbers.

Caption: In vitro cell proliferation assay workflow.

Measurement of Intracellular 2-HG Levels

Intracellular 2-HG levels were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Cell Lysis: Cells were treated with this compound or vehicle for 72 hours, harvested, and lysed.

-

Metabolite Extraction: Metabolites were extracted from the cell lysates.

-

LC-MS/MS Analysis: The extracted metabolites were analyzed by LC-MS/MS to determine the concentration of 2-HG.

Western Blot Analysis

Western blotting was used to assess the levels of histone modifications.

-

Protein Extraction: Nuclear proteins were extracted from cells treated with this compound or vehicle.

-

SDS-PAGE and Transfer: Proteins were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for H3K4me3, H3K9me3, H3K27me3, and total H3 (as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model.

References

The Potent and Selective Mutant IDH1 Inhibitor, DS-1001b, and its Role in 2-Hydroxyglutarate Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of malignancies, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis. DS-1001b (Ivosidenib) is a potent, orally bioavailable, and selective small-molecule inhibitor of the mutant IDH1 enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in reducing 2-HG levels, and the associated downstream anti-tumor effects. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to support researchers and drug development professionals in the field.

Introduction: The Role of Mutant IDH1 and 2-HG in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1][2] Somatic point mutations in the active site of IDH1, most commonly at arginine 132 (R132), are frequently observed in several cancers.[1][2] These mutations result in a gain-of-function, enabling the enzyme to catalyze the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][2]

The accumulation of the oncometabolite 2-HG to millimolar concentrations within the tumor microenvironment has profound effects on cellular processes.[3] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[4][5] This inhibition leads to widespread epigenetic alterations, such as hypermethylation of histones and DNA, which in turn block cellular differentiation and promote oncogenesis.[4][5]

This compound: A Selective Inhibitor of Mutant IDH1

This compound (Ivosidenib) is a targeted therapy designed to selectively inhibit the activity of the mutant IDH1 enzyme.[1][6] By binding to the mutant enzyme, this compound blocks the production of 2-HG, thereby restoring normal cellular processes and inhibiting tumor growth.[1][6] Preclinical studies have demonstrated its high potency and selectivity for various IDH1 R132 mutations with minimal effect on the wild-type enzyme.[6] Furthermore, this compound has been shown to be orally bioavailable and to penetrate the blood-brain barrier, making it a promising therapeutic agent for brain tumors such as gliomas.[2][7]

Quantitative Data on this compound Efficacy

The efficacy of this compound in inhibiting mutant IDH1 and reducing 2-HG levels has been demonstrated in various preclinical and clinical settings.

In Vitro Potency

This compound exhibits potent inhibitory activity against several IDH1 R132 mutations. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme/Cell Line | IDH1 Mutation | Assay Type | IC50 (nM) |

| Recombinant Enzyme | R132H | Enzymatic Assay | 8 |

| Recombinant Enzyme | R132C | Enzymatic Assay | 11 |

| Recombinant Enzyme | Wild-Type IDH1 | Enzymatic Assay | 180 |

| JJ012 Cells | R132G | Cell-based Proliferation | 81 |

| L835 Cells | R132C | Cell-based Proliferation | 77 |

Data sourced from Matsunaga H, et al. (2019) and Nakagawa M, et al. (2019).[6][8]

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of Glioblastoma

In an orthotopic PDX model of glioblastoma harboring the IDH1 R132H mutation, continuous administration of this compound led to a significant reduction in tumor growth and intratumoral 2-HG levels.

| Treatment Group | Tumor Volume Reduction | Intratumoral 2-HG Reduction |

| This compound | Statistically significant impairment of tumor growth | >84% reduction |

Data sourced from a study on a glioblastoma patient-derived xenograft model.[2][7] In a subcutaneous glioma mouse model, >84% inhibition of 2-HG production was achieved with AG-120 (ivosidenib).[9]

Clinical Efficacy in Acute Myeloid Leukemia (AML)

A phase 1 clinical trial (NCT02074839) evaluated the safety and efficacy of this compound (ivosidenib) in patients with relapsed or refractory AML with an IDH1 mutation.

| Endpoint | Result |

| Complete Remission (CR) + Complete Remission with partial hematologic recovery (CRh) Rate | 31.8% |

| Overall Response Rate (ORR) | 41.9% |

| Median Duration of CR+CRh | 8.2 months |

| 2-HG Levels in Serum/Bone Marrow | Significantly decreased with response to treatment |

Data sourced from ASCO meeting abstract on the NCT02074839 study.[10] In IDH-mutant AML patients, pretreatment serum 2-HG levels were significantly elevated compared to wild-type IDH patients (median, 3004 ng/mL vs. 61 ng/mL).[11] Upon achieving complete remission, the median 2-HG level in IDH-mutant patients decreased to 95 ng/mL.[11]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound in inhibiting mutant IDH1 and its downstream effects.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effects of this compound.

Detailed Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol is a representative method for the quantification of 2-HG in biological samples.

1. Sample Preparation:

-

For cultured cells, wash with ice-cold PBS and lyse using a suitable buffer.

-

For tissues, homogenize in an appropriate buffer on ice.

-

For plasma/serum, proceed directly to protein precipitation.

-

Precipitate proteins by adding a 4:1 volume of cold methanol, vortex, and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein debris.

-

Collect the supernatant containing the metabolites.

2. Derivatization (for chiral separation of D- and L-2-HG):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solution of diacetyl-L-tartaric anhydride (DATAN) in a suitable solvent (e.g., dichloromethane/acetic anhydride).

-

Incubate at an elevated temperature (e.g., 75°C) for 30 minutes to facilitate the derivatization reaction.

-

Dry the sample again and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a reverse-phase C18 column or a HILIC column for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Run a gradient from low to high organic phase to elute the analytes.

-

-

Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer in negative ion mode.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for derivatized 2-HG.

-

4. Quantification:

-

Generate a standard curve using known concentrations of D-2-HG.

-

Normalize the measured 2-HG levels to the protein concentration or cell number of the initial sample.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the effect of this compound on cell viability.

1. Cell Seeding:

-

Plate IDH1-mutant cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired duration of treatment (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

3. MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

4. Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.

Histone Methylation Analysis

This is a representative workflow for analyzing changes in histone methylation following this compound treatment.

1. Histone Extraction:

-

Treat IDH1-mutant cells with this compound for the desired time.

-

Harvest the cells and isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M sulfuric acid).

-

Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

2. Western Blot Analysis:

-

Separate the extracted histones by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).

-

Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

-

Quantify the band intensities and normalize to a loading control (e.g., total histone H3).

3. Mass Spectrometry-based Analysis:

-

For a more comprehensive analysis, digest the extracted histones with an appropriate enzyme (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS to identify and quantify a wide range of histone modifications.

Conclusion

This compound is a highly potent and selective inhibitor of the mutant IDH1 enzyme, demonstrating significant efficacy in reducing the oncometabolite 2-HG in both preclinical and clinical settings. By targeting the underlying driver of oncogenesis in IDH1-mutant cancers, this compound offers a promising therapeutic strategy. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and target this critical pathway in cancer. The continued investigation of this compound and other mutant IDH inhibitors holds the potential to improve outcomes for patients with these challenging malignancies.

References

- 1. Node, Edge and Graph Attributes [emden.github.io]

- 2. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Edge Attributes | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. serviermedical.us [serviermedical.us]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

DS-1001b: A Technical Guide for Researchers in Acute Myeloid Leukemia with IDH1 Mutation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for the treatment of acute myeloid leukemia (AML). This document consolidates preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support ongoing research and development efforts in this targeted therapy.

Introduction to IDH1 Mutations in AML and the Role of this compound

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a recurring genetic abnormality in acute myeloid leukemia (AML), occurring in approximately 6-10% of patients.[1] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2, which results in DNA and histone hypermethylation, leading to a block in myeloid differentiation and promoting leukemogenesis.

This compound is a novel, orally bioavailable, small-molecule inhibitor that selectively targets mutant IDH1 enzymes.[2] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and effectively suppress the proliferation of malignant cells, including those in AML.[3] By inhibiting the production of 2-HG, this compound aims to restore normal cellular differentiation and offer a targeted therapeutic option for patients with IDH1-mutated AML.

Mechanism of Action

This compound functions as an allosteric inhibitor of the mutant IDH1 enzyme. It binds to a pocket located at the dimer interface of the enzyme, stabilizing it in an "open" and inactive conformation. This prevents the catalytic conversion of α-KG to 2-HG. The reduction in intracellular 2-HG levels is hypothesized to relieve the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic regulation and inducing the differentiation of leukemic blasts.

Preclinical Data

While specific quantitative preclinical data for this compound in AML models is not extensively published, studies on other selective mutant IDH1 inhibitors provide a strong rationale for its therapeutic potential. The following tables summarize representative data from preclinical studies of similar IDH1 inhibitors in AML.

Table 1: In Vitro Efficacy of Mutant IDH1 Inhibitors in AML Cell Lines

| Compound | Cell Line | IDH1 Mutation | IC50 (2-HG Inhibition) | GI50 (Cell Proliferation) | Reference |

| Ivosidenib | TF-1 (engineered) | R132C | 10 nM | Not reported | [4] |

| AGI-5198 | U87 (engineered) | R132H | 23 nM | Not reported | [4] |

| Olutasidenib | Primary AML Cells | Various | Not reported | Not reported | [5] |

Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors in AML Patient-Derived Xenograft (PDX) Models

| Compound | PDX Model | IDH1 Mutation | Dosing Regimen | Tumor Growth Inhibition | Reduction in 2-HG Levels | Reference |

| Ivosidenib | AML-1 | R132C | 100 mg/kg, daily | Significant | >90% | [4] |

| Olutasidenib | Not specified | Not specified | Not specified | Not specified | Significant | [5] |

Clinical Data

As of the latest available information, clinical trial data for this compound is primarily from a Phase 1 study in patients with recurrent gliomas (NCT03030066).[6] While this data demonstrates the drug's safety and ability to penetrate the central nervous system, specific clinical trial results for this compound in AML are not yet publicly available. However, the clinical success of other IDH1 inhibitors, such as ivosidenib and olutasidenib, in AML provides strong proof-of-concept for this drug class.

Table 3: Summary of a Phase 1 Clinical Trial of this compound in Glioma

| Parameter | Result |

| Trial Identifier | NCT03030066 |

| Patient Population | Recurrent/Progressive IDH1 Mutant Glioma |

| Dose Escalation | 125 mg to 1400 mg twice daily |

| Maximum Tolerated Dose (MTD) | Not reached |

| Common Adverse Events (Grade 1-2) | Skin hyperpigmentation, diarrhea, pruritus, alopecia, arthralgia, nausea, headache, rash, dry skin |

| Grade 3 Adverse Events | Observed in 40% of patients |

| Serious Drug-Related Adverse Events | None reported |

Data from a study in glioma patients, not AML.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of mutant IDH1 inhibitors. These can be adapted for the study of this compound in an AML context.

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of IDH1-mutated AML cells.

Methodology:

-

Cell Culture: Culture IDH1-mutated AML cell lines (e.g., MOLM-14, OCI-AML3 engineered to express mutant IDH1) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate cells for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS) to each well and measure luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal growth inhibition (GI50) values.

2-Hydroxyglutarate (2-HG) Measurement

Objective: To quantify the effect of this compound on the production of the oncometabolite 2-HG.

Methodology:

-

Sample Collection: Collect cell lysates or culture supernatants from AML cells treated with this compound or vehicle control.

-

Metabolite Extraction: Perform metabolite extraction using a suitable solvent (e.g., methanol/water).

-

Quantification: Analyze 2-HG levels using a 2-HG assay kit (colorimetric or fluorometric) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Normalize 2-HG levels to cell number or total protein concentration and compare treated versus control groups.

Myeloid Differentiation Analysis by Flow Cytometry

Objective: To assess the ability of this compound to induce differentiation in IDH1-mutated AML cells.

Methodology:

-

Cell Treatment: Treat IDH1-mutated AML cells with this compound or vehicle control for an extended period (e.g., 7-14 days).

-

Antibody Staining: Harvest cells and stain with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and immaturity markers (e.g., CD34, CD117).

-

Flow Cytometry: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the percentage of cells expressing mature myeloid markers in the treated versus control populations.

Conclusion and Future Directions

This compound represents a promising targeted therapy for patients with IDH1-mutated AML. Its selective mechanism of action offers the potential for a more favorable safety profile compared to conventional chemotherapy. While direct clinical data in AML is awaited, the strong preclinical rationale and the success of other drugs in this class provide a solid foundation for its continued development. Future research should focus on elucidating the full spectrum of its anti-leukemic activity, identifying potential resistance mechanisms, and exploring rational combination strategies to enhance its efficacy in this patient population. The detailed methodologies and data presented in this guide are intended to facilitate these critical next steps in the evaluation of this compound for the treatment of IDH1-mutated AML.

References

- 1. youtube.com [youtube.com]

- 2. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vivo Anti-Tumor Effect of PARP Inhibition in IDH1/2 Mutant MDS/AML Resistant to Targeted Inhibitors of Mutant IDH1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of DS-1001b

For Researchers, Scientists, and Drug Development Professionals

DS-1001b , also known as Safusidenib, is an orally bioavailable, potent, and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). It is specifically designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for gliomas harboring IDH1 mutations. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, drawing from preclinical and clinical data.

Pharmacokinetics

This compound has been evaluated in both preclinical models and a first-in-human Phase I clinical trial (NCT03030066) in patients with recurrent or progressive IDH1-mutant gliomas.[1][2][3][4]

Preclinical Pharmacokinetics

In preclinical studies using mice, DS-1001a (the free form of this compound) demonstrated the ability to cross the blood-brain barrier.[5] Following oral administration, the area under the curve (AUC) for DS-1001a in the brain was found to be approximately 65% of that in the plasma, indicating significant brain penetration.[5]

| Parameter | Value | Species | Dosage |

| Brain AUC / Plasma AUC Ratio | ~0.65 | Mice | 10 mg/kg (oral) |

| Caption: Preclinical Brain Penetration of DS-1001a in Mice.[5] |

Clinical Pharmacokinetics

The Phase I trial (NCT03030066) in patients with IDH1-mutant gliomas provided key insights into the clinical pharmacokinetics of this compound. The drug was administered orally twice daily (bid) in a dose-escalation manner, ranging from 125 mg to 1400 mg.[1][2][3]

Key findings from the clinical study include:

-

Dose-Dependent Exposure: Both the peak plasma concentration (Cmax) and the area under the curve (AUC) of this compound increased in a dose-dependent manner.[1][4]

-

Brain Penetration: In a subset of three patients who underwent surgery, the brain-to-plasma ratio of the free form of this compound ranged from 0.19 to 0.77, confirming its ability to penetrate the human brain.[1][4]

-

Maximum Tolerated Dose (MTD): The MTD was not reached in the Phase I study at doses up to 1400 mg twice daily.[1][3][4]

| Dose Level (mg bid) | Key Pharmacokinetic Observations |

| 125 - 1400 | Dose-dependent increase in Cmax and AUC. |

| Not Specified | Brain/Plasma Ratio of free this compound: 0.19 - 0.77 in 3 patients. |

| Caption: Summary of Clinical Pharmacokinetic Findings for this compound.[1][4] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of the mutated IDH1 enzyme, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG).[2][6]

Preclinical Pharmacodynamics

In a patient-derived orthotopic xenograft model of glioblastoma with an IDH1 mutation, continuous administration of this compound led to a significant decrease in 2-HG levels in the tumor.[5] This reduction in 2-HG was associated with the induction of glial differentiation, as evidenced by increased expression of glial fibrillary acidic protein (GFAP).[5]

| Model | Key Pharmacodynamic Effects |

| Patient-Derived Xenograft (Glioblastoma) | - Decreased tumor 2-HG levels- Induced glial differentiation (increased GFAP expression) |

| Caption: Preclinical Pharmacodynamic Effects of this compound.[5] |

Clinical Pharmacodynamics

In the Phase I clinical trial, the pharmacodynamic effects of this compound were assessed by measuring 2-HG levels in tumor samples obtained from patients who underwent surgery.[1][2] A significant reduction in tumor 2-HG levels was observed in on-treatment samples compared to pre-study archived samples.[2][7]

| Assessment | Result |

| Tumor 2-HG Levels | Significantly lower in on-treatment samples compared to pre-study samples. |

| Caption: Clinical Pharmacodynamic Effect of this compound on Tumor 2-HG Levels.[2][7] |

Mechanism of Action and Signaling Pathway

Mutations in the IDH1 enzyme lead to a neomorphic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[2][6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone demethylases, leading to epigenetic dysregulation and a block in cell differentiation, which contributes to oncogenesis.[8][9]

This compound is a selective inhibitor of the mutated IDH1 enzyme.[2] By binding to the mutant enzyme, this compound blocks the production of 2-HG. The resulting decrease in 2-HG levels is believed to reverse the epigenetic block, allowing for normal cellular differentiation and inhibiting tumor growth.[5][10]

Caption: Mechanism of action of this compound in IDH1-mutant glioma.

Experimental Protocols

Phase I Clinical Trial (NCT03030066)

-

Study Design: This was a first-in-human, multicenter, open-label, dose-escalation Phase I study.[1][2][3]

-

Patient Population: Eligible patients had recurrent or progressive IDH1-mutant (R132) glioma.[2][11]

-

Treatment: this compound was administered orally twice daily in continuous 28-day cycles.[2] Dose escalation followed a modified continual reassessment method.[1][2]

-

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of this compound were collected at pre-defined time points, including pre-dose and at multiple time points post-dose on days 1 and 8 of the first cycle.[2]

-

Pharmacodynamic Assessment: For patients undergoing salvage surgery, tumor samples were collected to measure the levels of this compound and 2-HG.[1][2]

-

Analytical Methods: Concentrations of this compound and 2-HG in plasma and tumor tissue were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Caption: Workflow of the Phase I clinical trial of this compound.

Preclinical Patient-Derived Xenograft (PDX) Model

-

Animal Model: SCID-Beige mice were used for the study.[5]

-

Tumor Implantation: A glioblastoma patient-derived xenograft with a heterozygous IDH1R132H mutation was used.[5] Tumor cells were implanted either subcutaneously or intracranially.[5]

-

Treatment: this compound was administered orally.[5]

-

Pharmacokinetic Analysis: To assess brain penetration, 14C-labelled DS-1001a was administered orally to mice, and concentrations in plasma and cerebrum were measured over time.[5]

-

Pharmacodynamic Analysis: Tumor levels of 2-HG were measured. Immunohistochemistry was performed to assess the expression of GFAP as a marker of glial differentiation.[5]

References

- 1. ascopubs.org [ascopubs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting IDH-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 9. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

DS-1001b: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1001b is a potent and selective, orally bioavailable, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma and chondrosarcoma, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis. This compound was specifically designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for IDH1-mutant brain tumors. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data for this compound.

Introduction: The Role of Mutant IDH1 in Cancer

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in a variety of cancers, including over 70% of lower-grade gliomas and the majority of secondary glioblastomas.[1][2] These mutations confer a new enzymatic function, enabling the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3]

The accumulation of 2-HG has profound effects on cellular metabolism and epigenetics. It acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases.[4][5] This inhibition leads to a hypermethylated state of both histones and DNA, altering gene expression and blocking cellular differentiation, which are key events in the initiation and progression of IDH-mutant cancers.[2][6] The discovery of this pathway presented a clear therapeutic opportunity: inhibiting the production of 2-HG by targeting the mutant IDH1 enzyme.

Discovery and Lead Optimization of this compound

The development of this compound stemmed from a focused medicinal chemistry campaign to identify potent and selective inhibitors of mutant IDH1 with high blood-brain barrier permeability. The initial efforts involved high-throughput screening to identify chemical scaffolds with inhibitory activity against the mutant IDH1 enzyme while sparing the wild-type form to minimize off-target effects.

While specific details of the initial hit and lead optimization for this compound are proprietary, the general approach for developing similar mutant IDH1 inhibitors has involved the optimization of a 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione screening hit. Systematic structure-activity relationship (SAR) studies led to the discovery of potent pyrid-2-one mIDH1 inhibitors.[7] These efforts focused on enhancing potency, selectivity, and pharmacokinetic properties, particularly the ability to cross the blood-brain barrier. This compound is the tert-butylamine salt of DS-1001a and was selected for clinical development based on its favorable preclinical profile.[8]

Mechanism of Action

This compound is a selective inhibitor of the R132X mutant forms of IDH1. By binding to the mutant enzyme, this compound blocks the conversion of α-KG to 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of histones and DNA. This epigenetic reprogramming allows for the proper differentiation of cancer cells and can lead to cell cycle arrest and inhibition of tumor growth.[9][10]

Preclinical Development

In Vitro Studies

This compound has demonstrated potent and selective inhibition of mutant IDH1 in various in vitro models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IDH1 Mutation | Assay | IC50 / GI50 (nM) |

| JJ012 | Chondrosarcoma | R132G | Cell Proliferation | 81 |

| L835 | Chondrosarcoma | R132C | Cell Proliferation | 77 |

| IDH1-R132H | - | R132H | Enzymatic Activity | 16 |

| IDH1-R132C | - | R132C | Enzymatic Activity | 48 |

| Wild-Type IDH1 | - | - | Enzymatic Activity | 780 |

Data compiled from various sources.[9][11]

In chondrosarcoma cell lines with IDH1 mutations (JJ012 and L835), this compound impaired cell proliferation in a dose-dependent manner and significantly decreased intracellular 2-HG levels.[9][10] Furthermore, RNA-sequencing analysis revealed that this compound treatment promoted chondrocyte differentiation in the L835 cell line and induced cell cycle arrest in the dedifferentiated JJ012 cell line.[9][10] This was associated with the upregulation of genes such as SOX9 and CDKN1C through the demethylation of the repressive histone mark H3K9me3.[9][10]

In Vivo Studies

The efficacy of this compound has been evaluated in patient-derived xenograft (PDX) models of both glioma and chondrosarcoma.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Treatment | Outcome |

| A1074 (subcutaneous) | Glioblastoma (IDH1-R132H) | Continuous this compound | Significant tumor growth impairment |

| A1074 (intracranial) | Glioblastoma (IDH1-R132H) | Continuous this compound | Marked impairment of tumor progression |

| JJ012 (subcutaneous) | Chondrosarcoma (IDH1-R132G) | Continuous this compound | Impaired tumor growth |

Data compiled from various sources.[11][12][13]

In a glioblastoma PDX model with an IDH1-R132H mutation, continuous oral administration of this compound significantly impaired tumor growth and decreased 2-HG levels in both subcutaneous and intracranial models.[12][13] Importantly, this compound treatment induced the expression of glial fibrillary acidic protein (GFAP), suggesting a promotion of glial differentiation.[12][13]

Clinical Development

This compound has undergone Phase I and is currently in Phase II clinical trials for the treatment of IDH1-mutant gliomas.

Phase I Trial (NCT03030066)

This first-in-human, multicenter, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of this compound in patients with recurrent or progressive IDH1-mutant gliomas.[1][14]

Table 3: Summary of Phase I Clinical Trial (NCT03030066) Results

| Parameter | Result |

| Patient Population | 47 patients with recurrent/progressive IDH1-mutant glioma |

| Dose Escalation | 125 mg to 1400 mg twice daily (bid) |

| Maximum Tolerated Dose (MTD) | Not reached |

| Common Adverse Events (>20%) | Skin hyperpigmentation, diarrhea, pruritus, nausea, rash, headache |

| Grade 3 Adverse Events | Observed in 40% of patients; one dose-limiting toxicity (Grade 3 decreased white blood cell count at 1000 mg bid) |

| Brain/Plasma Ratio | 0.19 - 0.77 in 3 patients, demonstrating blood-brain barrier penetration |

| Efficacy (Enhancing Tumors, n=35) | 1 Complete Response (CR), 5 Partial Responses (PR), 11 Stable Disease (SD) |

| Efficacy (Non-Enhancing Tumors, n=12) | 4 Minor Responses (MR), 8 Stable Disease (SD) |

Data as of May 2019.[14]

The study concluded that this compound was well-tolerated with a favorable brain distribution, and patients with recurrent/progressive IDH1-mutant gliomas responded to the treatment.[14][15] Tumor samples from treated patients showed a reduction in 2-HG levels.[14]

Experimental Protocols

Cell Viability Assay (General Protocol)

-

Cell Seeding: Seed IDH1-mutant chondrosarcoma cells (e.g., JJ012, L835) in 96-well plates at a density of 3,000-7,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 72 hours.

-

Viability Assessment: Assess cell viability using a PrestoBlue™ or similar metabolic assay according to the manufacturer's instructions. Measure fluorescence or absorbance to determine the percentage of viable cells relative to a vehicle-treated control.[16]

Patient-Derived Xenograft (PDX) Model (General Protocol)

-

Cell Preparation: Culture patient-derived IDH1-mutant glioma cells as neurospheres. Harvest and resuspend the cells in a sterile, serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.[17]

-

Implantation: Anesthetize immunodeficient mice (e.g., NOD-SCID) and secure them in a stereotaxic frame. Inject the cell suspension intracranially into the desired brain region.[17]

-

Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI).

-

Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer this compound orally at the desired dose and schedule.[12]

-

Efficacy Evaluation: Measure tumor volume regularly to assess tumor growth inhibition. At the end of the study, tumors can be harvested for pharmacodynamic and histological analysis.[12]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K9me3 (General Protocol)

-

Cross-linking: Treat IDH1-mutant cells with and without this compound. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me3 overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K9me3. Compare the enrichment profiles between this compound-treated and untreated samples to identify differential methylation.[18][19]

Conclusion

This compound is a promising, brain-penetrant, selective inhibitor of mutant IDH1 that has demonstrated significant preclinical and early clinical activity in IDH1-mutant cancers, particularly glioma. Its ability to reverse the oncogenic effects of 2-HG by restoring normal epigenetic regulation provides a strong rationale for its continued development. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound in providing a targeted treatment option for patients with these challenging malignancies.

References

- 1. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDH mutation in glioma: molecular mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TET family dioxygenases and DNA demethylation in stem cells and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective inhibition of mutant IDH1 by this compound ameliorates aberrant histone modifications and impairs tumor activity in chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selection of Effective Therapies Using Three-Dimensional in vitro Modeling of Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Mutant-IDH1-dependent chromatin state reprogramming, reversibility, and persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SETDB1 acts as a topological accessory to Cohesin via an H3K9me3-independent, genomic shunt for regulating cell fates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DS-1001b Administration in Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1, particularly the R132H subtype, are common in several cancers, including gliomas and chondrosarcomas.[2][4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation.[2][5][6] this compound selectively targets mutant IDH1, inhibiting the production of 2-HG and thereby suppressing tumor growth and promoting cell differentiation.[1][2][4] These application notes provide a comprehensive protocol for the administration of this compound in preclinical xenograft models based on published studies.

Mechanism of Action

This compound functions as an allosteric inhibitor of the mutant IDH1 enzyme.[1][5] It binds to a pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an "open," inactive conformation.[1][5] This prevents the catalytic conversion of α-ketoglutarate (α-KG) to 2-HG.[1][5] The reduction in intracellular 2-HG levels leads to the reversal of aberrant histone modifications, promoting cellular differentiation and impairing the proliferation of cancer cells harboring IDH1 mutations.[4]

Signaling Pathway

Caption: Mechanism of this compound in inhibiting mutant IDH1 and reducing 2-HG production.

Experimental Protocols

This section outlines the detailed methodologies for the administration of this compound in both subcutaneous and orthotopic xenograft models.

Subcutaneous Xenograft Model Protocol

1. Cell Line and Animal Models:

-

Cell Lines: Patient-derived glioblastoma cells (e.g., A1074 with IDH1R132H mutation) or chondrosarcoma cells (e.g., JJ012).[1][4]

-

Animal Models: Immunocompromised mice such as NOD/SCID or other suitable strains.

2. Tumor Implantation:

-

Harvest cultured cells during their exponential growth phase.

-

Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

3. Treatment Initiation:

-

Monitor tumor growth regularly using calipers.

-

Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

4. This compound Administration:

-

Formulation: this compound can be mixed with sterile pellet food for continuous administration.[3] Alternatively, it can be formulated for oral gavage. DS-1001a is the salt-free form of this compound.[1]

-

Dosage: Effective doses in preclinical models have ranged from continuous feeding to specific oral doses such as 10 mg/kg.[1][3]

-

Administration Route: Oral (mixed in food or by gavage).[2][3]

-

Treatment Schedule: Continuous administration for a defined period, for example, 4 weeks.[1]

5. Efficacy Assessment:

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Tumor Weight: At the end of the study, excise and weigh the tumors.[1]

-

Survival: Monitor and record the survival of the animals.

-

Pharmacodynamic Analysis: Collect tumor tissue and/or plasma to measure 2-HG levels to confirm target engagement.

Orthotopic Xenograft Model Protocol

1. Cell Line and Animal Models:

-

Cell Lines: Patient-derived glioblastoma cells (e.g., A1074 with IDH1R132H mutation).[1]

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID).

2. Tumor Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Secure the mouse in a stereotactic frame.

-

Create a burr hole in the skull at a predetermined location.

-

Using a Hamilton syringe, slowly inject the tumor cells (e.g., 1 x 10^5 cells in 2 µL) into the brain parenchyma (e.g., striatum).

-

Seal the burr hole with bone wax and suture the scalp incision.

3. Treatment Initiation:

-

Allow a recovery period and for the tumor to establish (e.g., 1-2 weeks).

-

Randomize mice into control and treatment groups.

4. This compound Administration:

-

Formulation and Dosage: As described for the subcutaneous model. Given this compound's blood-brain barrier permeability, oral administration is effective for intracranial tumors.[1][2]

-

Administration Route: Oral (mixed in food or by gavage).

-

Treatment Schedule: Continuous administration.

5. Efficacy Assessment:

-

Survival: Monitor mice for neurological signs and overall health, and record survival time.

-

Tumor Burden: At the end of the study, perfuse the animals and harvest the brains. Perform histological analysis (e.g., H&E staining) to assess tumor size.

-

Pharmacodynamic Analysis: Measure 2-HG levels in the tumor tissue.[1]

Experimental Workflow

Caption: General workflow for conducting a xenograft study with this compound.

Data Presentation

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme/Cell Line (Mutation) | IC50 (nmol/L) | GI50 (nmol/L) | Reference |

| IDH1 R132H | 8 | - | [7] |

| IDH1 R132C | 11 | - | [7] |

| Wild-Type IDH1 | 180 | - | [7] |

| IDH2 R140Q | >10000 | - | [7] |

| IDH2 R172Q | >10000 | - | [7] |

| Wild-Type IDH2 | >10000 | - | [7] |

| JJ012 Cells (Chondrosarcoma) | - | 81 | [4] |

| L835 Cells (Chondrosarcoma) | - | 77 | [4] |

Table 2: Preclinical Xenograft Study Parameters for this compound

| Parameter | Subcutaneous Glioblastoma Model | Subcutaneous Chondrosarcoma Model | Orthotopic Glioblastoma Model |

| Cell Line | A1074 (PDX) | JJ012 | A1074 (PDX) |

| Animal Strain | NOD/SCID Mice | - | NOD/SCID Mice |

| Tumor Implantation | Subcutaneous | Subcutaneous | Intracranial |

| This compound Formulation | Mixed with CRF-1 chow | Mixed with sterile pellet food | Mixed with chow |

| Administration Route | Oral (continuous feeding) | Oral (continuous feeding) | Oral (continuous feeding) |

| Treatment Duration | 4 weeks | From 3 weeks post-transplantation | Continuous |

| Primary Endpoints | Tumor growth impairment, extended event-free survival, decreased tumor weight | Impaired tumor growth | Reduced tumor growth, decreased 2-HG levels |

| Reference | [1] | [3] | [1][6] |

Table 3: Pharmacokinetic Properties of DS-1001a (Salt-free form of this compound)

| Parameter | Value | Conditions | Reference |

| Dose | 10 mg/kg | Oral administration to mice | [1] |

| Brain Penetration | Demonstrated | Measurement of [14C]DS-1001a in plasma and cerebrum | [1] |

| Reference | [1] |

This compound has demonstrated significant preclinical efficacy in suppressing the growth of IDH1-mutant tumors in both subcutaneous and orthotopic xenograft models. Its ability to penetrate the blood-brain barrier makes it a particularly promising therapeutic agent for gliomas.[1][2] The protocols and data presented here provide a solid foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound. Adherence to these established methodologies will ensure the generation of robust and reproducible data.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]

Application Notes and Protocols for DS-1001b in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1, particularly at the R132 residue, are frequently observed in several cancers, including glioma and chondrosarcoma.[3][4] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] The accumulation of 2-HG disrupts epigenetic regulation and cellular metabolism, contributing to tumorigenesis.[5] this compound selectively targets these mutant IDH1 enzymes, inhibiting 2-HG production and demonstrating anti-tumor activity.[4] These application notes provide detailed protocols for key cell culture assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of mutant IDH1.[6] It binds to a pocket on the enzyme dimer interface, stabilizing an "open," inactive conformation.[6][7] This prevents the binding of the substrate α-KG, thereby inhibiting the catalytic activity of the mutant enzyme and reducing the production of 2-HG.[6] This targeted inhibition leads to the reversal of aberrant histone modifications, such as the demethylation of H3K9me3, and can induce cell cycle arrest and promote cellular differentiation.[4]

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of this compound.

Table 1: In Vitro Enzymatic Activity of this compound [1][7]

| Enzyme Target | IC₅₀ (nmol/L) (without preincubation) | IC₅₀ (nmol/L) (2-hour preincubation) |

| IDH1 R132H | 8 | Not Reported |

| IDH1 R132C | 11 | Not Reported |

| Wild-type IDH1 | >10000 | 180 |

| IDH2 R140Q | >10000 | Not Reported |

| IDH2 R172K | >10000 | Not Reported |

| Wild-type IDH2 | >10000 | Not Reported |

Table 2: Cellular Activity of this compound in IDH1-Mutant Cell Lines [1][4]

| Cell Line | Cancer Type | IDH1 Mutation | Assay | Endpoint | IC₅₀ / GI₅₀ (nmol/L) |

| Patient-Derived Glioblastoma (A1074) | Glioblastoma | R132H | 2-HG Production | Inhibition | 20-50 |

| JJ012 | Dedifferentiated Chondrosarcoma | R132G | Cell Proliferation | Growth Inhibition (GI₅₀) | 81 (at day 14) |

| L835 | Conventional Chondrosarcoma | R132C | Cell Proliferation | Growth Inhibition (GI₅₀) | 77 (at 6 weeks) |

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of IDH1-mutant cancer cells.

Materials:

-

IDH1-mutant and wild-type cell lines (e.g., JJ012, L835, OUMS27, NDCS-1)[4]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)[8]

-

This compound (stock solution in DMSO)[8]

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 nM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plates for the desired time points (e.g., 72 hours, 7 days, 14 days).[2][4]

-

At the end of the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

2-HG Production Assay (LC-MS/MS)

This protocol outlines the measurement of intracellular 2-HG levels following treatment with this compound.

Materials:

-

IDH1-mutant cells

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Methanol

-

Water

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 48-72 hours.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to extract metabolites.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a vacuum.

-

Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol in water).

-

Analyze the samples for 2-HG levels using a validated LC-MS/MS method.

-

Normalize the 2-HG levels to the total protein concentration or cell number.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution in response to this compound treatment. In the JJ012 cell line, this compound has been shown to induce G1 phase arrest.[4]

Materials:

-

IDH1-mutant cells (e.g., JJ012)[4]

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 7 days).[4]

-